

# Biological activities of "2,2'-Diamino-4,4'-bithiazole" and its derivatives

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## Compound of Interest

Compound Name: **2,2'-Diamino-4,4'-bithiazole**

Cat. No.: **B1206011**

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An In-Depth Technical Guide on the Biological Activities of **2,2'-Diamino-4,4'-bithiazole** and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of **2,2'-Diamino-4,4'-bithiazole** and its derivatives, with a focus on their potential as therapeutic agents. This document details their anticancer and antimicrobial properties, mechanisms of action, and includes detailed experimental protocols for key biological assays.

## Chemical Identity and Properties

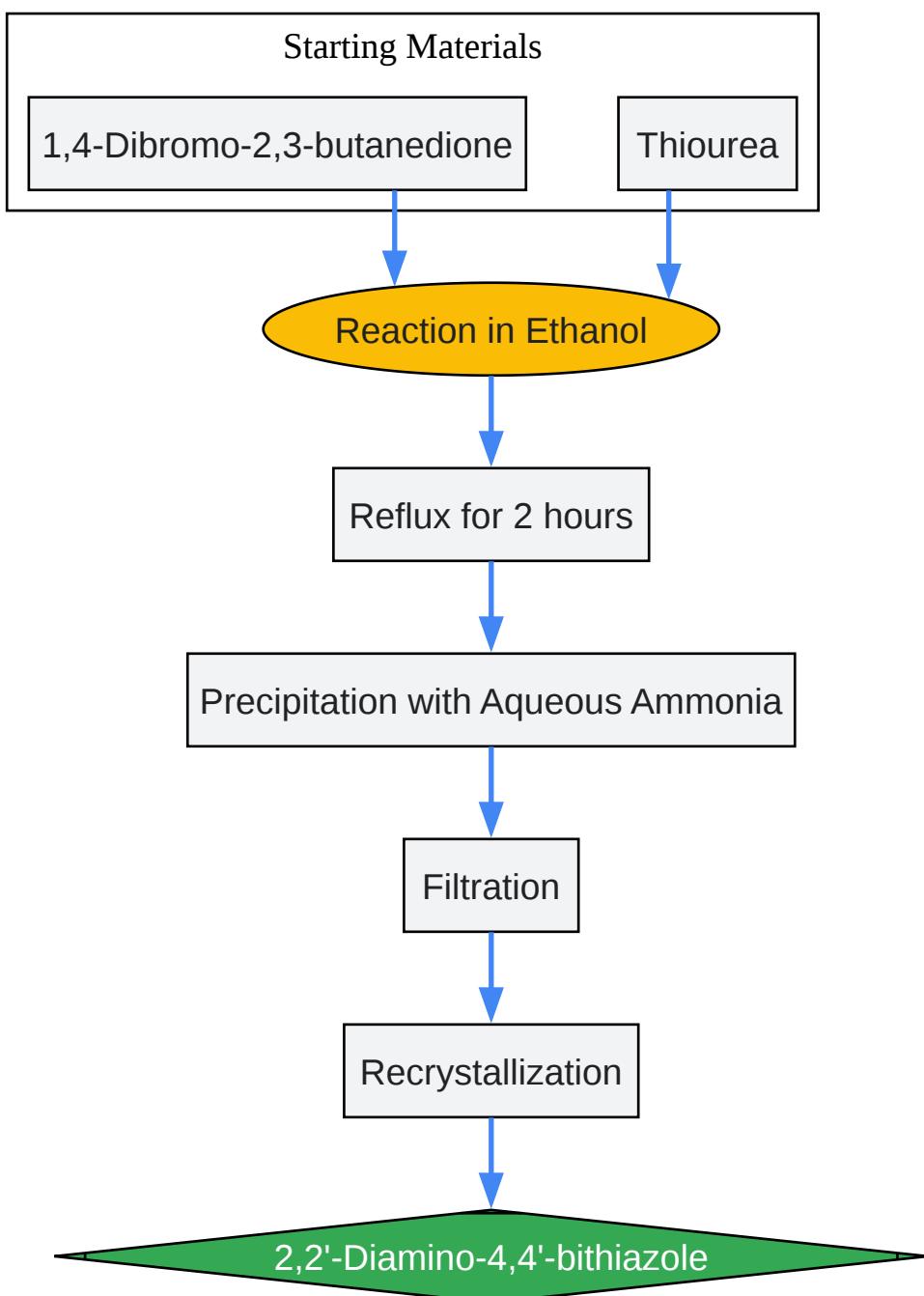
**2,2'-Diamino-4,4'-bithiazole** is a heterocyclic compound composed of two aminothiazole rings linked at the 4th position. This core structure has been the subject of extensive research in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **2,2'-Diamino-4,4'-bithiazole**

Property	Value	Reference
IUPAC Name	4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub> S <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	198.27 g/mol	<a href="#">[1]</a>
CAS Number	58139-59-6	<a href="#">[1]</a>
Appearance	Colorless to light yellow crystal or powder	<a href="#">[1]</a>
Melting Point	237-240 °C (decomposition)	<a href="#">[1]</a>
Solubility	Soluble in DMSO and DMF; insoluble in water	<a href="#">[1]</a>
pKa (Predicted)	2.84 ± 0.10	<a href="#">[1]</a>

## Synthesis of 2,2'-Diamino-4,4'-bithiazole

A common and effective method for the synthesis of **2,2'-Diamino-4,4'-bithiazole** involves the Hantzsch thiazole synthesis.[\[3\]](#) This method typically utilizes the reaction of an  $\alpha$ -haloketone with a thioamide. A general synthetic workflow is outlined below.



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Caption: General synthesis workflow for **2,2'-Diamino-4,4'-bithiazole**.

## Experimental Protocol: Synthesis of 2,2'-Diamino-4,4'-bithiazole

Materials:

- 1,4-dibromobutanedione (9.0 g, 0.036 mol)
- Thiourea (5.4 g, 0.072 mol)
- Absolute ethanol (200 mL)
- Hot water (100 mL, 45-50 °C)
- Concentrated aqueous ammonia (22-25%)

Procedure:

- To a three-necked flask equipped with a reflux condenser and a stirring device, add 1,4-dibromobutanedione, thiourea, and absolute ethanol.
- Heat the mixture to reflux with stirring for 2 hours.
- Pour the reaction mixture into hot water (45-50 °C).
- Adjust the pH of the mixture to 8-9 by adding concentrated aqueous ammonia under stirring. This will result in the formation of a pale yellow precipitate.
- Allow the precipitate to stand, then collect the crude product by filtration.
- Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume).
- Dry the purified product to yield **2,2'-diamino-4,4'-bithiazole**.<sup>[1]</sup>

## Biological Activities

**2,2'-Diamino-4,4'-bithiazole** and its derivatives have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.

## Anticancer Activity

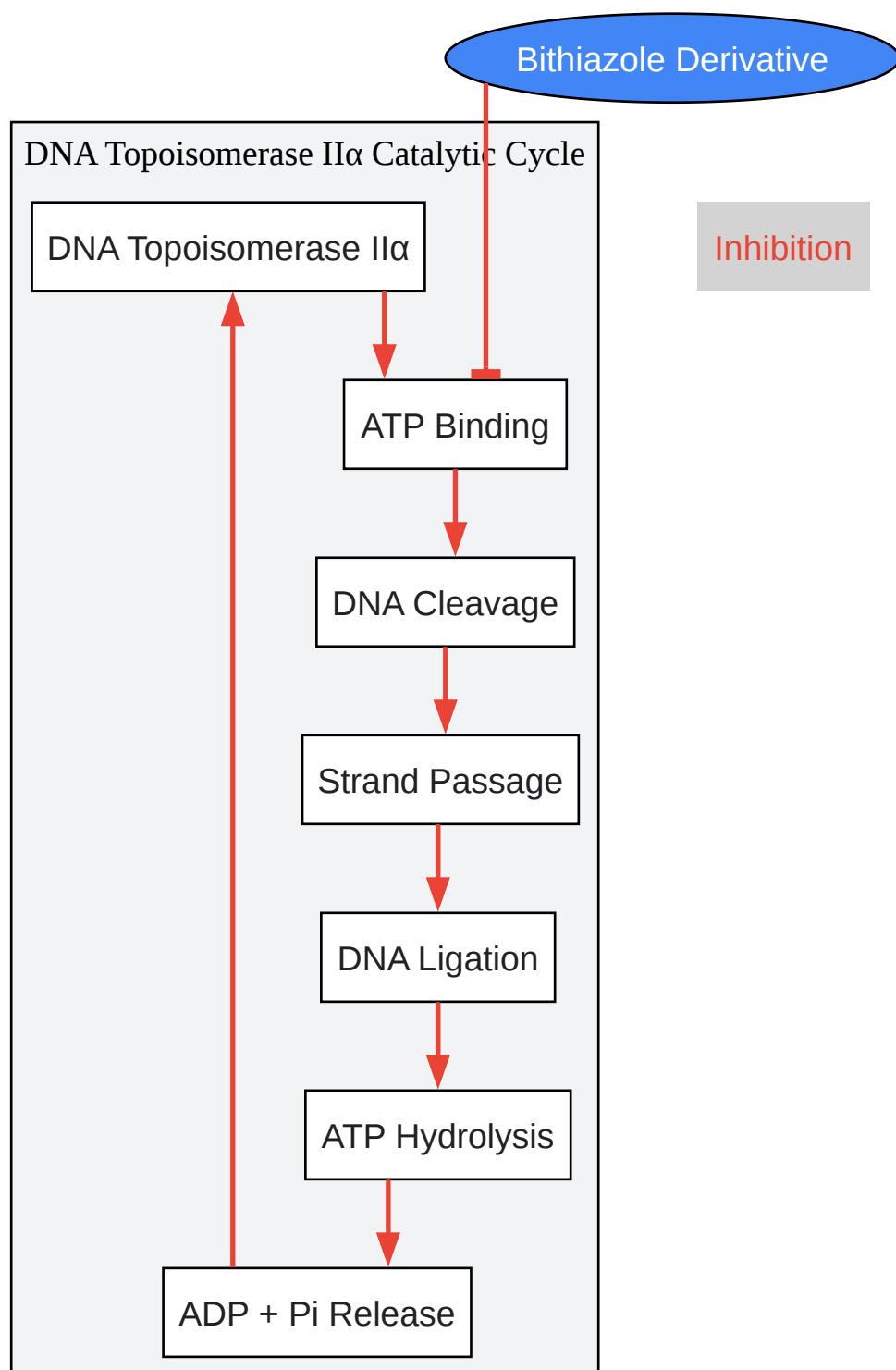
Numerous studies have highlighted the potent cytotoxic effects of bithiazole derivatives against various human cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key enzymes involved in DNA replication and cell proliferation.

Table 2: In Vitro Anticancer Activity of **2,2'-Diamino-4,4'-bithiazole** Derivatives (IC<sub>50</sub> values in  $\mu\text{M}$ )

Compound	MCF-7 (Breast)	HCT-116 (Colon)	HepG2 (Liver)	A549 (Lung)	Other Cell Lines	Reference
Derivative 1	12.8 $\pm$ 0.6	-	10.4 $\pm$ 0.2	-	ME-180 (Cervical): [4] 11.5 $\pm$ 0.4	
Derivative 2	15.5 $\pm$ 0.3	-	-	-	ME-180 (Cervical): [4] 11.6 $\pm$ 0.1	
Derivative 3	0.6648 (72h)	-	-	-	MDA-MB-231 (Breast): [5] 1.51 (72h)	
Derivative 4	-	-	-	-	KF-28 (Ovarian): [5] 0.718 (72h)	
Derivative 5	-	-	-	-	A2780 (Ovarian): [5] 2.34 (72h)	
Doxorubicin	0.75	-	-	-	-	[6]

Mechanism of Action: Inhibition of DNA Topoisomerase II $\alpha$ 

A significant mechanism of anticancer activity for some substituted 4,5'-bithiazoles is the catalytic inhibition of human DNA topoisomerase II $\alpha$ .<sup>[1]</sup> This enzyme is crucial for altering DNA topology and is a major target in chemotherapy. These compounds act as competitive inhibitors of ATP, which is essential for the enzyme's function.<sup>[1]</sup> This mechanism is distinct from topoisomerase poisons like etoposide, as it does not induce double-strand DNA breaks, potentially offering a safer therapeutic profile.<sup>[1]</sup>

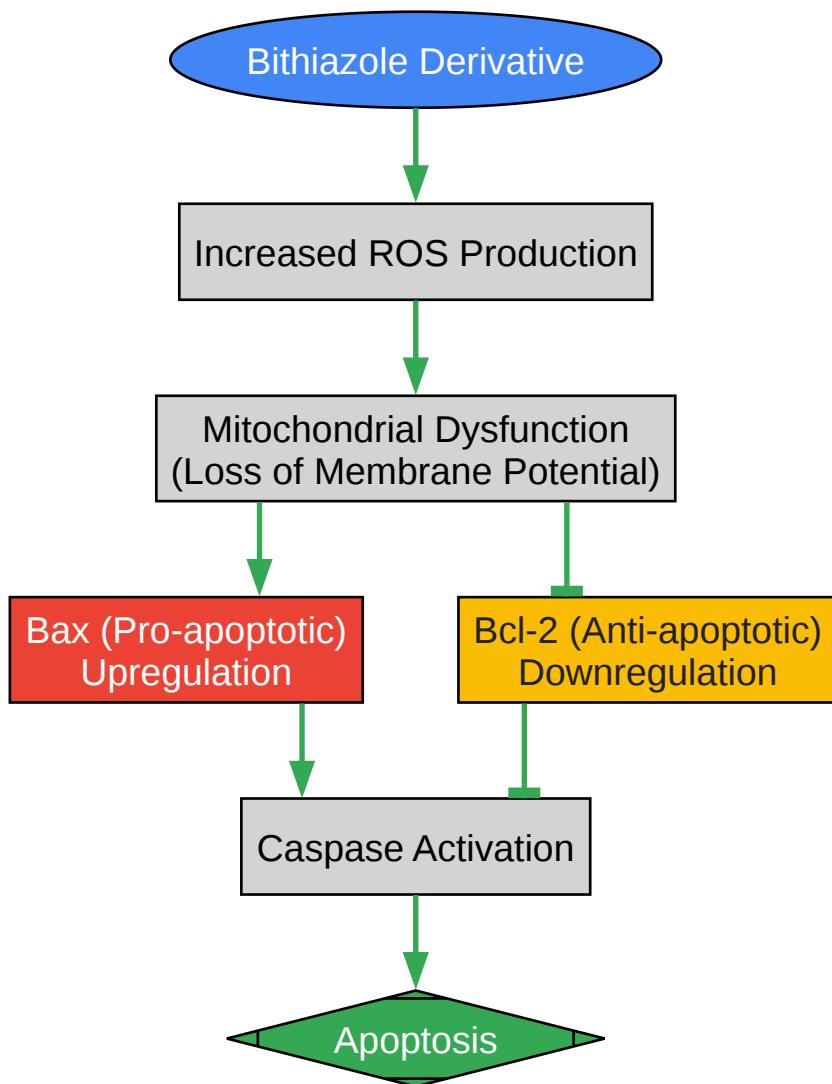


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Caption: Inhibition of DNA Topoisomerase II $\alpha$  by bithiazole derivatives.

Mechanism of Action: Induction of Apoptosis

Several novel benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial intrinsic pathway.<sup>[7][8]</sup> This process involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins.



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Caption: Apoptosis induction via the mitochondrial pathway.

## Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

## Materials:

- Cancer cell lines (e.g., MCF-7, HCT-116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **2,2'-Diamino-4,4'-bithiazole** derivatives (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- Multi-well spectrophotometer (plate reader)

## Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well in 100  $\mu\text{L}$  of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the bithiazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.1%. After 24 hours, remove the medium and add 100  $\mu\text{L}$  of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition: After the incubation period, add 20  $\mu\text{L}$  of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

## Antimicrobial Activity

Derivatives of **2,2'-Diamino-4,4'-bithiazole** have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.

Table 3: Antimicrobial Activity of **2,2'-Diamino-4,4'-bithiazole** Derivatives (Minimum Inhibitory Concentration - MIC in  $\mu\text{g/mL}$ )

Compound	<i>Staphylococcus aureus</i>	<i>Escherichia coli</i>	<i>Candida albicans</i>	<i>Aspergillus niger</i>	Reference
Derivative A	12.5	25	50	100	[6]
Derivative B	25	50	100	>100	[6]
Ampicillin	0.5	8	-	-	[9]
Fluconazole	-	-	1	16	[10]

## Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Materials:

- Bacterial and fungal strains
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

- 96-well microtiter plates
- **2,2'-Diamino-4,4'-bithiazole** derivatives (dissolved in a suitable solvent)
- Standard antimicrobial agents (positive controls)
- Spectrophotometer or plate reader

#### Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^8$  CFU/mL). Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Compound Dilution: Prepare serial two-fold dilutions of the bithiazole derivatives in the appropriate broth medium in the wells of a 96-well plate.
- Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
- Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance using a plate reader.

## Conclusion

**2,2'-Diamino-4,4'-bithiazole** and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. Their potent anticancer and antimicrobial activities, coupled with diverse mechanisms of action, make them attractive candidates for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with these versatile

molecules. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize their therapeutic potential.

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